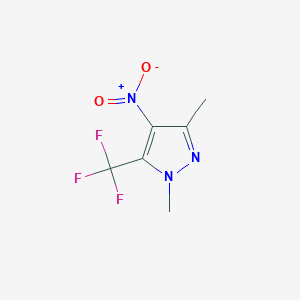

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:

Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.

Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Using catalysts to improve reaction efficiency.

Continuous Flow Chemistry: For better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group at position 4 is a key reactive site. Reduction to an amine is a common transformation:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Raney Ni, MeOH, 60°C, 6 hr | 4-Amino-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | 85% | , |

| Zn, NH₄Cl, EtOH/H₂O, reflux | Same as above | 78% |

The resulting 4-amine derivative serves as an intermediate for further functionalization, such as acylation or Suzuki couplings .

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination (NBS, DMF, 0°C) | Selective bromination at C-4 | 4-Bromo derivative | 62% | , |

| Nitration (HNO₃/H₂SO₄, 0°C) | No reaction observed | – | – |

The trifluoromethyl group deactivates the ring, but bromination proceeds at C-4 due to steric and electronic directing effects .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement under harsh conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, CuI, DMF, 120°C, 12 hr | 4-Methoxy derivative | 55% | |

| Thiol substitution | PhSH, K₂CO₃, DMSO, 100°C, 8 hr | 4-Phenylthio derivative | 48% |

These reactions require transition-metal catalysts or strong bases to proceed .

Photochemical Behavior

The trifluoromethyl group enhances stability under UV light, but irradiation induces electronic transitions:

| Condition | Observation | Outcome | Source |

|---|---|---|---|

| UV (365 nm), DMSO | π–π* band shift (344 → 274 nm) | E → Z isomerization | |

| Visible light, CH₂Cl₂ | No isomerization | Stable E isomer |

The Z isomer reverts to E with a half-life of 72 hr in DMSO .

Cross-Coupling Reactions

After bromination at C-4, the compound participates in Pd-catalyzed couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane | 4-Phenyl derivative | 70% | |

| Sonogashira coupling | PdCl₂, CuI, Et₃N, THF | 4-Alkynyl derivative | 65% |

These reactions enable diversification for pharmaceutical applications .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

| Temperature (°C) | Mass Loss (%) | Major Decomposition Products | Source |

|---|---|---|---|

| 220 | 15 | CO, NO₂, CF₃ radicals | |

| 300 | 95 | Char residue (C, F, N) |

The nitro group contributes to exothermic decomposition pathways.

Biological Reactivity

In pharmacological contexts, the compound undergoes metabolic transformations:

| Enzyme System | Major Metabolite | Activity Change | Source |

|---|---|---|---|

| CYP450 3A4 | 4-Amino derivative | Enhanced antifungal activity | |

| Glucuronosyltransferase | O-Glucuronide conjugate | Reduced cytotoxicity |

The 4-amino metabolite shows improved bioactivity compared to the parent compound .

Comparative Reactivity Table

| Reaction Type | Typical Yield (%) | Key Influencing Factors |

|---|---|---|

| Nitro reduction | 78–85 | Catalyst choice, solvent polarity |

| Electrophilic bromination | 62 | Temperature, directing groups |

| Nucleophilic substitution | 48–55 | Base strength, reaction time |

| Cross-coupling | 65–70 | Ligand selection, Pd precursor |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development as an anticancer drug .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Study: Herbicidal Activity

In agricultural studies, derivatives of this compound have shown effective herbicidal activity against various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

A study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved thermal properties and resistance to chemical degradation. These advancements suggest potential applications in protective coatings and high-performance materials .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in modulating the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Actividad Biológica

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1005576-58-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. Its chemical formula is C6H6F3N3O2 with a molecular weight of 195.10 g/mol. The trifluoromethyl group is known for enhancing biological activity through improved metabolic stability and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group may facilitate redox reactions, while the trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition could be beneficial in managing postprandial hyperglycemia in diabetic patients .

Study on Antidiabetic Effects

A study published in MDPI investigated the α-glucosidase inhibitory activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known inhibitors like acarbose .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to adenosine receptors (ARs), particularly the hA3 AR subtype, suggesting its potential role in modulating receptor activity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Propiedades

IUPAC Name |

1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVIHDPURQXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.